molecular formula C21H23N5O3 B2480955 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone CAS No. 2034591-11-0

1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone

Cat. No.: B2480955
CAS No.: 2034591-11-0
M. Wt: 393.447
InChI Key: QUJAKZBGXYNOKJ-UHFFFAOYSA-N
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Description

1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is a synthetic compound characterized by a unique structure that combines elements of pyrazole and oxadiazole. This compound has drawn interest in scientific research due to its potential biological activities and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone, a series of reactions are conducted starting from commercially available reagents. The synthesis begins with the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety. Sequential reactions involving piperidine and various coupling agents are then employed to construct the final product. Key steps often involve cyclization, oxidation, and condensation reactions under controlled temperatures and solvent conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may utilize continuous flow processes to improve efficiency and yield. Automation and precise control of reaction parameters are critical for maintaining product consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions

Oxidation reactions typically utilize reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. Reduction reactions might involve hydrogen gas in the presence of palladium catalysts or sodium borohydride. Nucleophilic substitution can be facilitated by strong bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

The products formed from these reactions vary based on the reagents and conditions employed. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone finds applications across multiple scientific disciplines:

  • Chemistry

    Utilized as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

  • Biology

    Investigated for its potential role as a biochemical probe or inhibitor in enzyme studies.

  • Medicine

    Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry

    Applied in the development of novel materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The precise mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces between the compound and its targets.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is unique due to its specific functional groups and molecular architecture, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-(2-(4-(5-(1-ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone

    : Different position of the pyrazole ring substitution.

  • 1-(2-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone

    : Methyl group instead of ethyl on the pyrazole ring.

Each variant displays nuanced differences in reactivity and biological activity, making this compound a compound of particular interest in various research contexts.

Properties

IUPAC Name

1-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-26-18(8-11-22-26)20-23-19(24-29-20)15-9-12-25(13-10-15)21(28)17-7-5-4-6-16(17)14(2)27/h4-8,11,15H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJAKZBGXYNOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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